1,2-Ditosylamino-4-fluoro-5-nitrobenzene

Organic synthesis Protecting group chemistry Orthogonal protection

1,2-Ditosylamino-4-fluoro-5-nitrobenzene (CAS 113269-03-7) is a specialized orthogonally protected aromatic diamine derivative with the molecular formula C20H18FN3O6S2 and a molecular weight of 479.5 g/mol. Structurally, the compound features a 4-fluoro-5-nitrobenzene core with both 1- and 2-amino positions fully protected as N,N‘-ditosyl (4-methylbenzenesulfonyl) sulfonamides, rendering it uniquely suited for applications in heterocycle synthesis and medicinal chemistry intermediate development.

Molecular Formula C20H18FN3O6S2
Molecular Weight 479.5 g/mol
CAS No. 113269-03-7
Cat. No. B037628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ditosylamino-4-fluoro-5-nitrobenzene
CAS113269-03-7
Molecular FormulaC20H18FN3O6S2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)[N+](=O)[O-]
InChIInChI=1S/C20H18FN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3
InChIKeyBCMRZDOSXXSLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ditosylamino-4-fluoro-5-nitrobenzene (CAS 113269-03-7): A Strategic Orthogonally Protected Fluoronitroarene Building Block for Complex Synthesis


1,2-Ditosylamino-4-fluoro-5-nitrobenzene (CAS 113269-03-7) is a specialized orthogonally protected aromatic diamine derivative with the molecular formula C20H18FN3O6S2 and a molecular weight of 479.5 g/mol . Structurally, the compound features a 4-fluoro-5-nitrobenzene core with both 1- and 2-amino positions fully protected as N,N‘-ditosyl (4-methylbenzenesulfonyl) sulfonamides, rendering it uniquely suited for applications in heterocycle synthesis and medicinal chemistry intermediate development [1]. Unlike standard amine building blocks, its dual protecting group architecture permits selective downstream functionalization, making it a differentiated procurement choice for researchers requiring precise control over amine reactivity in multi-step synthetic sequences [2].

Why Generic 1,2-Diamino-4-fluoro-5-nitrobenzene (CAS 113269-06-0) Cannot Replace the Protected Ditossylamino Precursor


Substitution of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene with its fully deprotected analog, 4-fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0), or alternative mono-protected variants, introduces substantial risk of uncontrolled reactivity and side-product formation in multi-step synthetic sequences . The free ortho-diamine moiety is highly nucleophilic and prone to oxidation, self-condensation, and premature cyclization under common reaction conditions, whereas the ditosyl-protected form maintains chemical inertness until intentional, acid-catalyzed deprotection is performed [1][2]. This distinction is not merely a matter of convenience but a critical determinant of synthetic yield and purity—documented protocols demonstrate that controlled acid hydrolysis of the ditosyl precursor yields the desired diamine in 88% isolated yield, whereas direct use of the free diamine in similar heterocycle-forming reactions often results in complex mixtures and significantly reduced product recovery .

Quantitative Differentiation Evidence for 1,2-Ditosylamino-4-fluoro-5-nitrobenzene: Why This Protected Precursor Outperforms Alternative Building Blocks


Sulfonamide Stability vs. Carbamate Lability: Orthogonal Protection in Complex Multi-Step Synthesis

The p-toluenesulfonyl (tosyl) sulfonamide protecting groups on 1,2-Ditosylamino-4-fluoro-5-nitrobenzene exhibit fundamentally different stability and cleavage orthogonality compared to widely used carbamate-based amine protections such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) [1][2]. While p-toluenesulfonamides are known for their exceptional stability and robustness across a broad spectrum of reaction conditions, carbamates such as Boc are labile to mild acidolysis, and Cbz groups are susceptible to hydrogenolysis [1][3]. This orthogonal stability profile permits the ditosyl compound to survive reaction conditions that would prematurely cleave carbamate-protected amines, thereby enabling synthetic sequences incompatible with standard protection strategies [2]. The trade-off—harsher acidic conditions required for final deprotection—is a deliberate design feature rather than a limitation when downstream steps demand chemical resilience [1].

Organic synthesis Protecting group chemistry Orthogonal protection Amine protection

High-Yield Precursor to 4-Fluoro-5-nitrobenzene-1,2-diamine: Documented Deprotection Performance

A validated synthetic protocol demonstrates the efficient conversion of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene to its free diamine counterpart, 4-fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0), with a documented isolated yield of 88% . The procedure involves suspending 158 mg (0.33 mmol) of the ditosyl compound in a mixture of 35 μL deionized water and 360 μL concentrated sulfuric acid, heating at 80°C for 1 hour, followed by aqueous work-up, pH adjustment to approximately 9 with concentrated ammonia, and filtration to isolate the pure orange solid product . This quantitative performance benchmark provides procurement teams with a reliable metric for evaluating the compound‘s utility as a protected precursor compared to alternative building blocks that may lack published deprotection protocols .

Synthetic methodology Fluoronitroarenes Benzimidazole precursors Deprotection yield

Potential iNOS Inhibitory Activity: A Measurable Biological Differentiation Parameter

1,2-Ditosylamino-4-fluoro-5-nitrobenzene has been evaluated for inhibitory potency against human inducible nitric oxide synthase (hiNOS), with affinity data deposited in the BindingDB database under assay identifier ChEMBL_89201 (CHEMBL701152) [1]. While specific Ki or IC50 values are not publicly accessible in the abstracted record, the documented evaluation against this validated enzyme target distinguishes the compound from structurally related analogs for which no iNOS activity data exists . The presence of quantitative assay data in a peer-reviewed chemogenomics database—even without full numerical disclosure—provides a verifiable differentiation point for researchers investigating nitrobenzene-derived iNOS modulators [1].

Enzyme inhibition Inducible nitric oxide synthase iNOS Biological activity

Optimal Procurement-Driven Application Scenarios for 1,2-Ditosylamino-4-fluoro-5-nitrobenzene (CAS 113269-03-7)


Protected Precursor for 5-Fluoro-6-nitrobenzimidazole Derivatives in Medicinal Chemistry

1,2-Ditosylamino-4-fluoro-5-nitrobenzene serves as an ideal protected precursor for the synthesis of fluorinated benzimidazole derivatives, a privileged scaffold in antibacterial and anticancer drug discovery [1]. The ditosyl protection strategy permits selective reduction of the nitro group to an amine or introduction of substituents at the 2-position of the eventual benzimidazole ring without premature cyclization or cross-reactivity of the 1,2-diamine moiety . This approach aligns with documented SAR studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents, where controlled amine availability is essential for achieving potent MIC values in the 0.004-0.08 μg/mL range . Researchers engaged in heterocycle-focused medicinal chemistry campaigns should procure this protected building block rather than the free diamine to maximize synthetic flexibility and minimize purification challenges .

Orthogonal Protection in Complex Multi-Step Synthesis Requiring Acid-Stable Amine Masking

In multi-step synthetic sequences where downstream transformations involve acidic or reducing conditions incompatible with carbamate protecting groups, 1,2-Ditosylamino-4-fluoro-5-nitrobenzene offers a strategically advantageous alternative . The tosyl sulfonamide groups resist cleavage under conditions that would readily remove Boc or Cbz protections, enabling synthetic operations such as nitro reduction, electrophilic aromatic substitution, or organometallic coupling to proceed on the fluoro-nitrobenzene core without compromising amine protection [1]. The final deprotection to the free diamine can be executed as a penultimate or ultimate step using well-documented acidic hydrolysis conditions (88% yield benchmark) . This orthogonal stability profile is particularly valuable in the synthesis of complex bioactive molecules where precise control over protecting group hierarchy is essential for successful route execution [1].

Building Block for iNOS-Targeted Probe and Inhibitor Development

Given the documented evaluation of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene against human inducible nitric oxide synthase (hiNOS) in BindingDB (ChEMBL_89201), this compound represents a logical procurement choice for research groups developing iNOS-targeted chemical probes or inhibitor libraries [1]. The fluoro-nitrobenzene core, combined with the protected diamine functionality, provides a versatile scaffold for SAR exploration of iNOS inhibition, particularly when modifications at the amine positions are intended to be introduced sequentially via controlled deprotection and functionalization [1]. While quantitative potency data remains undisclosed, the prior assay annotation distinguishes this compound from untested nitrobenzene analogs and positions it as a candidate for further mechanistic and structure-activity relationship investigations .

Analytical Reference Standard and Process Intermediate for Quality Control

For process chemistry and analytical development teams, 1,2-Ditosylamino-4-fluoro-5-nitrobenzene serves as a well-characterized reference standard for monitoring the synthesis and purity of 4-fluoro-5-nitrobenzene-1,2-diamine (CAS 113269-06-0) and downstream heterocyclic products [1]. The compound‘s distinct retention characteristics in reversed-phase HPLC (predicted LogP of 6.78, PSA of 154.92 Ų) provide clear chromatographic separation from both the fully deprotected diamine and partially protected intermediates [1]. Procurement of the authenticated ditosyl compound enables robust method development for process analytical technology (PAT) applications and impurity profiling in GMP-like synthetic workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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